molecular formula C8H4Cl2N4 B11712265 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine

2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine

Cat. No.: B11712265
M. Wt: 227.05 g/mol
InChI Key: WVHZYWQROQBRKE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine is a heterocyclic compound that contains both pyridine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine typically involves the reaction of 2-chloropyridine with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential as an antimicrobial agent and as a probe for studying biological processes.

    Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various chemical and biological processes. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine can be compared with other similar compounds, such as:

    2,4-Dichloro-6-(2-pyridyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a triazine ring.

    This compound derivatives: Various derivatives with different substituents on the triazine ring, which can alter their chemical and biological properties.

Properties

Molecular Formula

C8H4Cl2N4

Molecular Weight

227.05 g/mol

IUPAC Name

2,4-dichloro-6-pyridin-2-yl-1,3,5-triazine

InChI

InChI=1S/C8H4Cl2N4/c9-7-12-6(13-8(10)14-7)5-3-1-2-4-11-5/h1-4H

InChI Key

WVHZYWQROQBRKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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